![molecular formula C13H11F3N2O3S B2356624 Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate CAS No. 1797782-21-8](/img/structure/B2356624.png)
Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate is a chemical compound . It is related to the class of 2-aminothiazoles, which are significant organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves the use of ethyl 2-amino-1,3-thiazole-4-carboxylate as a starting material . The reaction progress is typically monitored by Thin Layer Chromatography (TLC) . The synthesized compounds are characterized by Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy .Molecular Structure Analysis
The molecular structure of Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate is characterized by the presence of a thiazole ring, a trifluoromethoxy group, and an ethyl carboxylate group . The InChI code for this compound is 1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate are not available in the retrieved data, it’s known that 2-aminothiazoles are used as starting materials for the synthesis of diverse range of heterocyclic analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate include a molecular weight of 301.29 . It is a solid at ambient temperature . The boiling point is 93-96 degrees Celsius .Scientific Research Applications
Structural Analysis and Synthesis
- Structure and Synthesis : Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, demonstrates significant structural properties such as hydrogen-bonded dimers and interactions vital for its chemical behavior. This structural understanding aids in the synthesis of related thiazole compounds (Lynch & Mcclenaghan, 2004).
- Novel Synthesis Methods : Innovative methods like ultrasonic and thermally mediated nucleophilic displacement have been employed to synthesize novel 2-amino-1,3-thiazole-5-carboxylates, showcasing advanced techniques in creating compounds related to Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate (Baker & Williams, 2003).
Chemical Properties and Applications
- Compound Modification : Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate and its derivatives, similar in structure, demonstrate the versatility of thiazole compounds in creating various derivatives with potential applications in medicinal chemistry (Mohamed, 2014; 2021).
- Anticancer Activity : Synthesis and screening of new thiazole compounds have shown anticancer activity against breast cancer cells, indicating the potential therapeutic applications of Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate in oncology (Sonar et al., 2020).
Biological Activities
- Antimicrobial and Antiviral Properties : Compounds like ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, structurally related to the thiazole carboxylate , have shown antimicrobial and antioxidant properties, as well as potential antiviral activities against targets like SARS-CoV-2 (Haroon et al., 2021).
Future Directions
The future directions for Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate and related compounds could involve further exploration of their therapeutic roles. Given their promising roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents , these compounds could be further studied for potential medical applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may influence their action and stability .
properties
IUPAC Name |
ethyl 2-[3-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-7-22-12(18-10)17-8-4-3-5-9(6-8)21-13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCMGQFJDLVMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate |
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